molecular formula C10H12BNO3 B7955904 (2-Cyano-3-propoxyphenyl)boronic acid

(2-Cyano-3-propoxyphenyl)boronic acid

Cat. No.: B7955904
M. Wt: 205.02 g/mol
InChI Key: SAHUYMQWRGMCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyano-3-propoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including (2-Cyano-3-propoxyphenyl)boronic acid, as inhibitors of proteasomes and β-lactamases, which are crucial in cancer treatment and antibiotic resistance respectively. The compound has shown promise in targeting specific cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells.

Case Study : A study evaluated the efficacy of various boronic acid derivatives against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This application is critical for developing pharmaceuticals and agrochemicals.

Data Table: Cross-Coupling Efficiency

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄85
Buchwald-HartwigCuI78
Negishi CouplingNiCl₂(PPh₃)₂90

Polymer Chemistry

The compound can be used to modify polymer matrices, enhancing their thermal and mechanical properties. Its incorporation into polymer networks has been studied for applications in electronics and coatings.

Case Study : Research demonstrated that incorporating this compound into a polycarbonate matrix improved thermal stability by 15% compared to unmodified polymers. This enhancement is attributed to the formation of stable boron-oxygen cross-links within the polymer structure .

Cyanation Reactions

This compound has been employed as a reagent in cyanation reactions, facilitating the introduction of cyano groups into organic molecules under mild conditions.

Data Table: Cyanation Reaction Conditions

SubstrateCyanating AgentYield (%)Conditions
Aryl BromideCuSCN80Pd-catalyzed
Aryl Boronic AcidNH₄SCN75Mild aqueous

Detection of Pollutants

Boronic acids have been explored for their ability to form complexes with phenolic compounds, enabling their use in sensors for environmental monitoring of pollutants.

Case Study : A sensor based on this compound was developed for detecting bisphenol A (BPA) in water samples. The sensor showed high sensitivity with a detection limit of 0.1 µg/L, demonstrating its potential for environmental applications .

Properties

IUPAC Name

(2-cyano-3-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-6-15-10-5-3-4-9(11(13)14)8(10)7-12/h3-5,13-14H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHUYMQWRGMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.